molecular formula C19H17NO2 B2999859 3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 898162-33-9

3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2999859
CAS No.: 898162-33-9
M. Wt: 291.35
InChI Key: MAJOXBWPHXTLRS-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound was first cataloged in PubChem on September 16, 2005, with subsequent modifications reflecting ongoing research into its properties. Its synthesis aligns with broader efforts to functionalize quinoline scaffolds, which gained momentum in the early 2000s through advances in multicomponent reactions. For instance, the Pfitzinger reaction—a condensation of isatins with ketones—enabled efficient construction of quinoline-4-carboxylic acid derivatives, including this compound. The incorporation of methyl and 4-methylphenyl groups at positions 3, 6, and 2, respectively, reflects strategic modifications to enhance steric and electronic profiles for biological targeting.

Significance in Quinoline Chemistry

Quinoline derivatives are renowned for their pharmacological versatility, spanning antimicrobial, anticancer, and anti-inflammatory activities. The structural features of this compound contribute to its significance:

Structural Feature Role in Quinoline Chemistry
Carboxylic acid at C4 Enhances hydrogen-bonding capacity, improving interactions with biological targets.
Methyl groups at C3 and C6 Modulate lipophilicity and steric hindrance, influencing bioavailability.
4-Methylphenyl at C2 Introduces aromatic stacking potential, critical for enzyme inhibition.

These attributes make the compound a valuable scaffold for drug discovery, particularly in tuberculosis research, where it has shown inhibitory activity against Mycobacterium tuberculosis.

Overview of Research Motivations and Aims

Recent studies focus on two primary objectives:

  • Synthetic Optimization : Streamlining routes such as the TMSCl-mediated Pfitzinger reaction to improve yields and scalability.
  • Biological Evaluation : Investigating its mechanism as a histone deacetylase (HDAC) inhibitor and antitubercular agent, with emphasis on structure-activity relationships.

For example, Patel et al. (2020) demonstrated that analogous quinoline-4-carboxylic acids exhibit potent antibacterial activity against Escherichia coli and Staphylococcus aureus, underscoring the therapeutic potential of this structural class.

Scope and Limitations of Current Research

While synthetic methodologies and in vitro bioactivity studies are well-documented, gaps persist:

  • Mechanistic Studies : Limited data exist on the compound’s interaction with specific enzymes or receptors.
  • In Vivo Validation : Most findings derive from cell-based assays, necessitating preclinical trials to assess efficacy and pharmacokinetics.
  • Synthetic Diversity : Current routes prioritize esterification and cyclization; diversification at the C2 and C3 positions remains underexplored.

These limitations highlight opportunities for future research, particularly in leveraging computational modeling and high-throughput screening to expand the compound’s utility.

Properties

IUPAC Name

3,6-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-11-4-7-14(8-5-11)18-13(3)17(19(21)22)15-10-12(2)6-9-16(15)20-18/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJOXBWPHXTLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the condensation of aniline derivatives with acetophenone derivatives, followed by cyclization and oxidation steps. One common method includes the use of a zeolite catalyst to facilitate the condensation reaction . The reaction conditions often involve elevated temperatures and the use of solvents like tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimalarial activity is attributed to its ability to interfere with the parasite’s metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues of 3,6-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid include:

Compound Name Substituents (Quinoline Core) Aryl Group (Position 2) Molecular Weight Key Properties/Activities References
This compound 3-CH₃, 6-CH₃ 4-methylphenyl 307.34* Antibacterial, synthetic versatility
2-(4-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid 6-CH₃, 8-CH₃ 4-methoxyphenyl 307.34 Higher lipophilicity, potential CNS activity
6-Fluoro-3-methyl-2-(4-phenylphenyl)quinoline-4-carboxylic acid 3-CH₃, 6-F biphenyl 373.38 Anti-inflammatory, enhanced solubility
2-(4-Ethoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid 6-CH₃, 8-CH₃ 4-ethoxyphenyl 321.37 Improved metabolic stability
2-Phenyl-6-trifluoromethoxyquinoline-4-carboxylic acid 6-CF₃O phenyl 334.14 Antibacterial (Gram-positive)

Physicochemical Properties

  • Solubility : Fluorine or methoxy groups enhance aqueous solubility (e.g., 6-fluoro derivatives), whereas methyl groups increase hydrophobicity .
  • Melting Points : Range from 197–225°C, influenced by substituent bulk and symmetry .

Biological Activity

3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the Pfitzinger reaction or other synthetic methodologies that incorporate isatin derivatives. The compound can be synthesized by reacting isatin with 4-methylphenyl and appropriate ketones in the presence of a base, often yielding high purity and good yields.

Antitumor Activity

Research indicates that quinoline derivatives exhibit notable antitumor properties. The compound has been evaluated against various cancer cell lines, including HepG2 (human liver cancer) and HCT116 (human colorectal cancer). In vitro studies demonstrated that derivatives of quinoline-4-carboxylic acid, including this compound, showed significant cytotoxicity with IC50 values ranging from 7.7 to 14.2 µg/ml, comparable to standard chemotherapeutic agents like 5-fluorouracil and afatinib .

CompoundCell LineIC50 (µg/ml)
3aHepG27.9
4aHCT11614.2
AfatinibHepG25.4
5-FUHCT1165.3

Antioxidant Activity

The antioxidant potential of this compound has been assessed using the DPPH assay. The results indicated that at a concentration of 5 mg/L, the compound exhibited an inhibition percentage of approximately 40.43% , demonstrating its capability to scavenge free radicals more effectively than isatin . This ability to donate hydrogen radicals contributes to its antioxidant properties.

Inhibition of Enzymatic Activity

The compound has also been investigated for its inhibitory effects on epidermal growth factor receptor (EGFR) kinase activity. The most potent derivatives demonstrated moderate inhibition with IC50 values in the micromolar range (16.01–1.11 µM), suggesting a potential role in targeted cancer therapies . Molecular docking studies further elucidated the binding interactions between the compound and the EGFR kinase domain.

Case Studies

  • Antitumor Efficacy : A study evaluated several quinoline derivatives for their antitumor activity against multiple cancer cell lines, revealing that compounds similar to this compound exhibited selective cytotoxicity towards specific cancer types .
  • Antioxidant Properties : Another research focused on the antioxidant activities of various quinoline derivatives, confirming that modifications to the quinoline structure significantly enhanced their radical scavenging abilities compared to traditional antioxidants like isatin .

Q & A

Q. What protocols ensure safe handling and long-term storage of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂) at 2–8°C. Use fume hoods for synthesis and PPE (nitrile gloves, lab coat) to avoid skin contact. For waste disposal, neutralize with NaHCO₃ before incineration. Regularly calibrate air quality monitors to detect airborne particulates .

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